molecular formula C28H32O6 B3333838 Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside CAS No. 19488-48-3

Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Cat. No.: B3333838
CAS No.: 19488-48-3
M. Wt: 464.5 g/mol
InChI Key: ZNKMCQRFDSVZAX-DFLSAPQXSA-N
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Description

Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside is a chemical compound with the molecular formula C28H32O6. It is a derivative of glucopyranoside, where three hydroxyl groups are substituted with benzyl groups. This compound is widely used in organic synthesis and research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl groups provide steric hindrance and electronic effects that influence the reactivity of the glucopyranoside core. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting pathways related to glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

  • Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside
  • Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside

Comparison: Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside is unique due to the specific positioning of the benzyl groups, which affects its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and ease of synthesis. The presence of three benzyl groups provides a balance between protection and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKMCQRFDSVZAX-DFLSAPQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Reactant of Route 2
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Reactant of Route 3
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Reactant of Route 4
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Reactant of Route 5
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside
Reactant of Route 6
Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

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